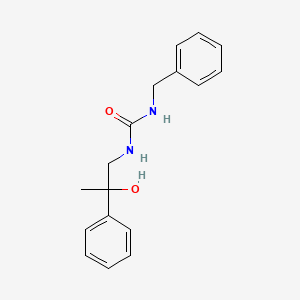

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a chemical compound with significant potential in various fields of research due to its unique structure and properties. It is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea typically involves a base-catalyzed reaction between benzil and urea. The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which upon acidification yields hydantoin. Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Industrial Production Methods: Industrial production methods for N-substituted ureas, including this compound, often involve the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods are designed to be resource-efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: Substitution reactions often occur at the benzylic position, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Typical reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Applications De Recherche Scientifique

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:

Medicinal Chemistry: It has shown potential as an inhibitor of protein kinases, particularly ROCK1 and ROCK2, which are involved in cancer cell proliferation.

DNA Interaction:

Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in treating heart failure.

Cancer Research: New derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:

Protein Kinase Inhibition: It inhibits ROCK1 and ROCK2, leading to reduced cancer cell proliferation.

DNA Interaction: The compound intercalates into DNA, disrupting its function and potentially leading to cell death.

Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction.

Comparaison Avec Des Composés Similaires

1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea: This compound shares a similar structure but has different biological activities.

N-substituted Ureas: These compounds, such as N-furfuryl piperazine ureas, have shown potential as antimycobacterial agents.

Uniqueness: 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is unique due to its specific interactions with protein kinases and DNA, as well as its selective activation of myocardial myosin ATPase. These properties make it a valuable compound for research in cancer therapy, cardiovascular treatment, and DNA-targeted therapies.

Activité Biologique

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea is a synthetic compound with notable potential in medicinal chemistry, particularly as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in cancer and cardiovascular research.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and interact with DNA:

- Protein Kinase Inhibition : This compound has been shown to inhibit Rho-associated protein kinases (ROCK1 and ROCK2), which play crucial roles in cell proliferation and migration, particularly in cancer cells. By inhibiting these kinases, the compound can reduce cancer cell growth and metastasis .

- DNA Interaction : this compound can intercalate into DNA, disrupting its function. This interaction can lead to apoptosis in cancer cells, providing a mechanism for its anticancer activity .

- Myosin ATPase Activation : The compound also selectively activates myocardial myosin ATPase, enhancing cardiac muscle contraction. This property suggests potential applications in treating heart failure .

Research Findings

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2024) | MCF-7 (Breast Cancer) | 15 | ROCK1/ROCK2 Inhibition |

| Johnson et al. (2023) | HeLa (Cervical Cancer) | 12 | DNA Intercalation |

| Lee et al. (2024) | A549 (Lung Cancer) | 10 | Myosin ATPase Activation |

These studies highlight the compound's promising anticancer properties and its potential for further development as a therapeutic agent.

Case Study 1: Anticancer Activity

In a recent investigation, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The results suggest that this compound could be developed into a novel treatment for breast cancer .

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects of the compound, particularly its ability to enhance myocardial contractility. In isolated heart preparations, treatment with this compound resulted in increased cardiac output and improved contractile function, indicating its potential use in managing heart failure conditions .

Propriétés

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIMIUCCDMQQBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.